molecular formula C13H15N3O B2650437 3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one CAS No. 1338683-56-9

3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2650437
M. Wt: 229.283
InChI Key: IDQAYSKKSSLSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one is a heterocyclic organic compound that has been widely studied for its potential in various scientific research applications. This compound is also known as HT-0712 and has a molecular formula of C16H18N4O.5]dec-3-en-2-one.

Scientific Research Applications

  • Antipsychotic Agents : A derivative of 3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one, specifically 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-one, has been shown to possess antipsychotic profiles. This was evident in biochemical and behavioral pharmacological test models, suggesting potential use in treating psychiatric disorders (Wise et al., 1985).

  • Anti-Breast Cancer and Epidermal Growth Factor Receptor Inhibitors : Derivatives containing the triazaspiro[4.5]dec-8-ene benzylidine and thiazolidinone ring systems have shown potential as epidermal growth factor receptor inhibitors and exhibited moderate antiproliferative activity against breast cancer cell lines (Fleita et al., 2013).

  • Opioid Receptor Modulators : Some N-biarylalkyl derivatives of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones demonstrated enhanced affinity for the mu-opioid receptor, suggesting their potential application in pain management and addiction treatment (Jordan et al., 2005).

  • Ultrasound-Assisted Synthesis : The ultrasound-assisted synthesis method for creating 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives has been developed. This method offers environmental friendliness, energy efficiency, and greater selectivity (Velupula et al., 2021).

  • Bradykinin B2 Receptor Antagonist : A novel bradykinin B2 receptor antagonist containing the 1,3,8-triazaspiro[4,5]decan-4-one ring system demonstrated significant and long-lasting inhibition of induced rat paw oedema, suggesting potential in anti-inflammatory treatments (de Campos et al., 1996).

properties

IUPAC Name

3-phenyl-1,4,9-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-12-11(10-5-2-1-3-6-10)15-13(16-12)7-4-8-14-9-13/h1-3,5-6,14H,4,7-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQAYSKKSSLSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)NC(=O)C(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one

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